2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a dimethylamino group, and a furan ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The dimethylamino group is introduced via a nucleophilic substitution reaction, while the furan ring is incorporated through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and dimethylamino group play crucial roles in its binding affinity and specificity[7][7].
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-(DIPHENYLAMINO)PHENYL)THIOPHEN-2-YL)METHYLENE)MALONONITRILE: Similar structure but different functional groups.
5-[4-(DIMETHYLAMINO)PHENYL]-4-(3-FLUORO-4-METHYLBENZOYL)-1-(2-FURYLMETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE: Contains a furan ring and dimethylamino group but differs in other substituents.
Uniqueness
The uniqueness of 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H21N5O2S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[[5-[4-(dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H21N5O2S/c1-22(2)14-8-6-13(7-9-14)17-20-21-18(23(17)3)26-12-16(24)19-11-15-5-4-10-25-15/h4-10H,11-12H2,1-3H3,(H,19,24) |
InChI Key |
HXAMVUFFOVPSGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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